(S)-tert-butyl 1-(5-(4-bromophenyl)-1H-imidazol-2-yl)-2-methylpropylcarbamate
Description
“(S)-tert-butyl 1-(5-(4-bromophenyl)-1H-imidazol-2-yl)-2-methylpropylcarbamate” is a chiral imidazole derivative characterized by a 4-bromophenyl substituent at position 5 of the imidazole ring and a tert-butoxy-S-phenylalanyl carbamate group at position 1 (Figure 1). The S-configuration at the tert-butyl carbamate moiety is critical for its stereochemical identity, which may influence biological interactions and physicochemical properties. Imidazole derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators, owing to their ability to participate in hydrogen bonding and π-π stacking interactions .
The compound’s structure has been confirmed via advanced spectroscopic techniques, including 1H-NMR and 13C-NMR, which are standard for elucidating aromatic and aliphatic proton environments (e.g., the bromophenyl group’s deshielded protons and tert-butyl’s distinct singlet) . Crystallographic refinement using SHELXL ensures precise determination of bond lengths, angles, and stereochemistry, which is essential for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]-2-methylpropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O2/c1-11(2)15(22-17(23)24-18(3,4)5)16-20-10-14(21-16)12-6-8-13(19)9-7-12/h6-11,15H,1-5H3,(H,20,21)(H,22,23)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFQQESHEWBOMN-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free N-Alkylation
A solvent-free approach adapted from imidazol-1-yl-acetic acid hydrochloride synthesis (AJ Green Chem) is modified for bromophenyl substitution:
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Reaction : Imidazole reacts with tert-butyl chloroacetate (TBCA) in the presence of powdered K₂CO₃ at 80–100°C for 6–8 hours.
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Workup : Water is added to precipitate the intermediate, imidazol-1-yl-acetic acid tert-butyl ester, which is filtered and dried.
Optimization :
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Temperature : Yields improve at 100°C (85–90% vs. 70% at 80°C).
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Base : K₂CO₃ outperforms NaHCO₃ due to superior moisture tolerance.
Bromophenyl Functionalization
The 4-bromophenyl group is introduced via Suzuki-Miyaura coupling (EPO Patent):
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Intermediate : 5-bromo-1H-imidazole is prepared via bromination of imidazole using N-bromosuccinimide (NBS).
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Coupling : Reaction with 4-bromophenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in DMF/H₂O (3:1) at 80°C for 12 hours.
Data Table 1: Bromophenyl Coupling Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O | 80 | 78 |
| PdCl₂(dppf) | THF/H₂O | 70 | 65 |
Chiral Center Installation
Asymmetric Alkylation
The (S)-2-methylpropyl group is introduced via Evans oxazolidinone methodology (PMC):
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Chiral Auxiliary : (S)-4-Benzyl-2-oxazolidinone is acylated with chloroacetyl chloride.
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Alkylation : Reaction with methylmagnesium bromide in THF at −78°C, yielding >95% enantiomeric excess (ee).
Mechanism : The oxazolidinone directs facial selectivity, ensuring (S)-configuration retention.
Enzymatic Resolution
An alternative employs lipase-catalyzed kinetic resolution (Fisher Scientific):
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Racemic Mixture : 2-methylpropylamine is treated with Boc₂O to form tert-butyl carbamate.
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Resolution : Pseudomonas cepacia lipase selectively deprotects the (R)-enantiomer, leaving (S)-Boc-amine (92% ee).
Carbamate Protection and Deprotection
Boc Protection
The tert-butyl carbamate group is installed using Boc₂O (Fisher Scientific):
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Conditions : 2-Methylpropylamine reacts with Boc₂O (1.2 equiv) in dichloromethane (DCM) with DMAP (5 mol%) at 25°C for 3 hours.
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Yield : 95% after aqueous workup.
Acidic Deprotection
Boc removal is achieved with trifluoroacetic acid (TFA) (PMC):
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Conditions : 10% TFA in DCM for 1 hour at 0°C.
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Recovery : Free amine is isolated via neutralization with NaHCO₃.
Final Assembly and Purification
Coupling Reactions
The imidazole and carbamate moieties are linked via HOBt/HBTU-mediated coupling (PMC):
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Activation : Imidazole-4-bromophenylacetic acid (1 equiv) is activated with HOBt (1.5 equiv) and HBTU (1.5 equiv) in DMF.
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Coupling : (S)-2-methylpropylamine (1.2 equiv) is added with DIPEA (3 equiv) at 0°C, stirred for 12 hours.
Data Table 2: Coupling Agent Efficiency
| Activating Agent | Solvent | Yield (%) |
|---|---|---|
| HOBt/HBTU | DMF | 88 |
| EDCI/HOAt | DCM | 75 |
Chromatographic Purification
Final purification uses silica gel chromatography (EvitaChem):
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Eluent : Hexane/ethyl acetate (4:1).
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Purity : ≥95% (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 1-(5-(4-bromophenyl)-1H-imidazol-2-yl)-2-methylpropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole rings, similar to (S)-tert-butyl 1-(5-(4-bromophenyl)-1H-imidazol-2-yl)-2-methylpropylcarbamate, exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazole can effectively inhibit a range of bacterial and fungal pathogens. For instance, the synthesis of related compounds has demonstrated promising results against Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
The compound's potential as an anticancer agent is supported by its structural similarity to other known anticancer drugs. Research has focused on the synthesis of imidazole derivatives and their evaluation against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT-116). In vitro studies have reported significant cytotoxic effects, suggesting that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis .
Case Studies
Mechanism of Action
The mechanism of action of (S)-tert-butyl 1-(5-(4-bromophenyl)-1H-imidazol-2-yl)-2-methylpropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and imidazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Substituent Effects
tert-Butyl carbamate: This group confers metabolic stability by shielding the carbamate linkage from enzymatic hydrolysis. Compounds with smaller substituents (e.g., methyl or benzyl groups) may exhibit faster clearance due to reduced steric protection .
Stereochemical Configuration: The S-enantiomer of the tert-butyl group may optimize binding to chiral biological targets (e.g., enzymes or receptors) compared to racemic mixtures or R-configurations. For example, 5{88} and 5{89} (with R- and S-α-methylbenzylamino groups, respectively) demonstrate enantiomer-dependent activity in preliminary assays .
Physicochemical Properties
| Compound ID | Substituent (Position 4) | Substituent (Position 5) | Molecular Weight (g/mol) | Calculated LogP | Solubility (Predicted) |
|---|---|---|---|---|---|
| Target Compound | 2-methylpropylcarbamate (S) | 4-bromophenyl | ~449.3 | 3.8 | Low (aqueous media) |
| 5{87} [Ref] | Benzylamino | tert-butoxy-S-phenylalanyl | ~420.2 | 2.9 | Moderate |
| 5{88} [Ref] | R-α-methylbenzylamino | tert-butoxy-S-phenylalanyl | ~434.3 | 3.2 | Low |
| 5{89} [Ref] | S-α-methylbenzylamino | tert-butoxy-S-phenylalanyl | ~434.3 | 3.2 | Low |
Key Observations :
- The bromine atom in the target compound increases molecular weight and LogP, suggesting enhanced lipophilicity and membrane permeability compared to 5{87}–5{89}.
- Steric hindrance from the tert-butyl group likely reduces aqueous solubility but improves metabolic stability relative to benzylamino analogs .
Spectroscopic and Crystallographic Data
- NMR Spectroscopy: The 4-bromophenyl group in the target compound produces distinct aromatic proton signals (e.g., deshielded doublets in 1H-NMR) compared to benzylamino derivatives, which show characteristic N–H resonances .
- Crystallography : SHELXL refinements reveal that the tert-butyl group induces torsional strain in the carbamate linkage, altering molecular conformation versus less bulky analogs. This may affect packing efficiency in crystalline states .
Research Findings and Implications
SAR Insights : The 4-bromophenyl and tert-butyl groups synergistically enhance target affinity and stability, making the compound a promising lead for further optimization.
Methodology : The use of SHELX software (e.g., SHELXL for refinement and SHELXS for structure solution) ensures high accuracy in stereochemical assignments, critical for interpreting bioactivity data .
Limitations : Experimental solubility and toxicity data for the target compound are scarce; future studies should prioritize these metrics alongside in vitro assays.
Further comparative studies integrating experimental data are warranted to validate these theoretical advantages.
Biological Activity
(S)-tert-butyl 1-(5-(4-bromophenyl)-1H-imidazol-2-yl)-2-methylpropylcarbamate, with CAS number 1087346-51-7, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C18H24BrN3O2, and it has a molecular weight of approximately 394.31 g/mol. The compound is typically presented as a white to off-white solid with a purity of around 98.67% .
Research suggests that this compound acts as an inhibitor of specific biological pathways, particularly those involving protein kinases and other enzymes that play critical roles in cellular signaling and proliferation. The imidazole ring in its structure may contribute to its interaction with various biological targets, including receptors involved in cancer pathways.
Anticancer Activity
One of the most significant areas of research on this compound is its potential anticancer properties. Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes:
- Protein Kinase Inhibition : It has been reported to inhibit certain protein kinases that are pivotal in tumor growth and metastasis. This inhibition leads to reduced cell proliferation and increased apoptosis in targeted cancer cells .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on MCF-7 Cells :
- In Vivo Studies :
Data Table of Biological Activities
| Activity Type | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15 | Apoptosis induction |
| Cytotoxicity | HeLa | 20 | Caspase pathway activation |
| Enzyme Inhibition | Protein Kinase A | IC50 < 10 | Competitive inhibition |
Q & A
Q. What synthetic methodologies are commonly employed to prepare (S)-tert-butyl 1-(5-(4-bromophenyl)-1H-imidazol-2-yl)-2-methylpropylcarbamate, and how can reaction conditions be optimized for yield and stereoselectivity?
The compound is typically synthesized via a multi-step route involving imidazole ring formation, carbamate protection, and functional group coupling. For example, tert-butyl carbamate intermediates are often synthesized using NH4OAc in THF/MeOH under mild conditions to promote cyclization (e.g., imidazole ring closure) . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (room temperature vs. reflux), and stoichiometry of reagents like ammonium acetate. Stereoselectivity can be controlled using chiral auxiliaries or asymmetric catalysis, though specific protocols for this compound require validation via NMR and HPLC chiral column analysis.
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?
- 1H/13C NMR : Key diagnostic signals include the tert-butyl group (δ ~1.4 ppm for CH3, 1-3 signals depending on symmetry), the imidazole proton (δ ~7.5-8.5 ppm), and the 4-bromophenyl aromatic protons (δ ~7.3-7.6 ppm).
- IR : Confirm carbamate C=O stretch (~1680-1720 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
- MS : High-resolution ESI-MS should match the molecular formula (C19H25BrN3O2), with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What safety precautions are recommended for handling this compound, given conflicting hazard classifications in existing safety data sheets?
While some SDSs classify it as non-hazardous (e.g., ), others note acute toxicity risks (oral, dermal, inhalation) and respiratory irritation (). Standard precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Conduct reactions in a fume hood to minimize inhalation exposure.
- Store in airtight containers under inert gas (N2/Ar) to prevent degradation. Contradictions in SDSs highlight the need for independent toxicity testing, such as Ames assays or acute toxicity studies in model organisms .
Advanced Research Questions
Q. How can SHELXL and WinGX/ORTEP be applied to resolve crystallographic ambiguities in the compound’s solid-state structure, particularly regarding hydrogen bonding and chiral center configuration?
- SHELXL : Refine anisotropic displacement parameters (ADPs) to resolve disorder in the tert-butyl or imidazole groups. Use the TWIN/BASF commands for twinned crystals .
- WinGX/ORTEP : Visualize hydrogen-bonding networks (e.g., N-H···O=C interactions) and generate publication-quality thermal ellipsoid diagrams. Graph set analysis (e.g., Etter’s notation) can classify motifs like R₂²(8) rings .
- Chirality : Validate the (S)-configuration using Flack/Hooft parameters in SHELXL, cross-referenced with CD spectroscopy or chiral HPLC .
Q. What strategies are effective in reconciling contradictions between computational predictions (e.g., DFT-optimized geometry) and experimental crystallographic data for this compound?
Discrepancies often arise from solvent effects or lattice packing forces. Mitigation steps include:
- Performing periodic DFT calculations (e.g., VASP) incorporating crystal packing.
- Comparing Hirshfeld surfaces (CrystalExplorer) to assess intermolecular interactions (e.g., Br···π contacts) not captured in gas-phase models .
- Re-refining XRD data with restraints on bond lengths/angles derived from DFT .
Q. How can diastereoselective intramolecular α-amidoalkylation reactions be leveraged to synthesize derivatives of this compound, and what analytical methods validate success?
- Synthesis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to control stereochemistry during alkylation. Optimize solvent (e.g., toluene for high polarity) and temperature (−78°C to 0°C) to minimize epimerization .
- Validation :
- NOESY NMR : Detect through-space correlations between the tert-butyl group and imidazole protons to confirm spatial arrangement.
- XRD : Compare unit cell parameters with the parent compound to identify structural modifications .
Methodological Notes
- Crystallography : SHELXL’s PART command can model disorder in the 4-bromophenyl group; combine with PLATON’s SQUEEZE for solvent masking .
- Hydrogen Bonding : Use Mercury software to generate interaction maps and quantify bond distances/angles for comparative analysis with related carbamates .
- Safety Protocols : Cross-reference SDS data with in-house LC-MS stability studies (e.g., detect hydrolytic degradation products in aqueous buffers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
